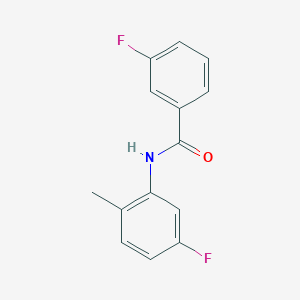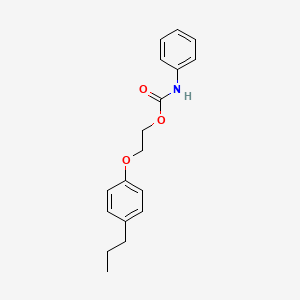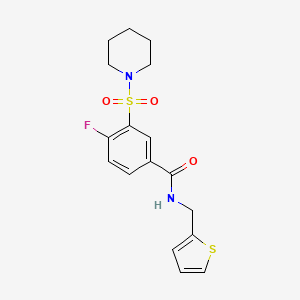![molecular formula C19H18N2O2 B4949375 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CNQX, is a potent antagonist of the AMPA subtype of glutamate receptors. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at a site distinct from the glutamate binding site and prevents the receptor from opening in response to glutamate. This results in a reduction in the excitatory effects of glutamate on neurons.
Biochemical and Physiological Effects:
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) in neurons, indicating a reduction in synaptic transmission. 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to reduce the release of neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, from presynaptic terminals. In addition, 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity in neurons.
实验室实验的优点和局限性
One of the main advantages of 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its potency and selectivity for the AMPA subtype of glutamate receptors. This makes it a useful tool for investigating the role of glutamate in various physiological and pathological processes. However, one of the limitations of 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its non-competitive antagonism, which can make it difficult to interpret the results of experiments. In addition, 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have off-target effects on other ion channels and receptors, which can complicate its use in experiments.
未来方向
There are a number of future directions for research on 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be useful for investigating the role of glutamate in various physiological and pathological processes. Another area of interest is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the development of drugs that target these receptors for the treatment of these diseases. Finally, the development of new techniques for studying the effects of drugs on glutamate receptors, such as optogenetics and chemogenetics, could provide new insights into the role of glutamate in the brain.
合成方法
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be synthesized by reacting 4-nitrobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form a Diels-Alder adduct. The adduct is then reduced with sodium borohydride to yield the corresponding tetrahydroquinoline. The final step involves the introduction of a methyl group at the 6-position by reacting the tetrahydroquinoline with methyl iodide in the presence of a base.
科学研究应用
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the excitatory effects of glutamate on neurons, making it a useful tool for investigating the role of glutamate in synaptic transmission, learning, and memory. 6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been used to study the mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as to investigate the effects of drugs on glutamate receptors.
属性
IUPAC Name |
6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-2-6-16-15-5-3-7-17(15)19(20-18(12)16)13-8-10-14(11-9-13)21(22)23/h2-6,8-11,15,17,19-20H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKKNDYTETZPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3C=CCC3C(N2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)



![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![bis[2-(dimethylamino)ethyl] 3,3'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)dipropanoate](/img/structure/B4949373.png)